Methyl (3S)-3-amino-3-(3,5-dibromophenyl)propanoate
Description
Methyl (3S)-3-amino-3-(3,5-dibromophenyl)propanoate is a chiral β-amino ester derivative featuring a 3,5-dibromophenyl substituent. These compounds serve as critical intermediates in pharmaceutical synthesis, leveraging their stereochemical purity and halogen substituents for targeted biological activity or further functionalization .
Properties
Molecular Formula |
C10H11Br2NO2 |
|---|---|
Molecular Weight |
337.01 g/mol |
IUPAC Name |
methyl (3S)-3-amino-3-(3,5-dibromophenyl)propanoate |
InChI |
InChI=1S/C10H11Br2NO2/c1-15-10(14)5-9(13)6-2-7(11)4-8(12)3-6/h2-4,9H,5,13H2,1H3/t9-/m0/s1 |
InChI Key |
SSHOEDLPOSQTMY-VIFPVBQESA-N |
Isomeric SMILES |
COC(=O)C[C@@H](C1=CC(=CC(=C1)Br)Br)N |
Canonical SMILES |
COC(=O)CC(C1=CC(=CC(=C1)Br)Br)N |
Origin of Product |
United States |
Preparation Methods
Synthesis via Amino Acid Derivatives
One common approach involves starting with an amino acid derivative, such as phenylalanine or tyrosine, which can be modified to introduce the dibromophenyl group.
- Starting Material Preparation : Begin with L-phenylalanine ethyl ester hydrochloride or a similar derivative.
- Introduction of the Dibromophenyl Group : Use a suitable reagent like 2-amino-3,5-dibromobenzaldehyde in a condensation reaction to introduce the dibromophenyl moiety.
- Reduction and Amination : Reduce the imine formed in the previous step to an amine using a reducing agent like sodium borohydride or lithium aluminum hydride.
- Esterification : Convert the carboxylic acid group to a methyl ester using methanol and an acid catalyst.
Alternative Methods
Alternative methods might involve the use of different starting materials or reagents to achieve the same end product.
- Use of Chiral Auxiliaries : Employ chiral auxiliaries to ensure the correct stereochemistry at the 3-position.
- Asymmetric Synthesis : Utilize asymmetric synthesis techniques, such as enantioselective hydrogenation or asymmetric organocatalysis, to directly form the chiral center.
Experimental Procedures
Below is a detailed experimental procedure for synthesizing this compound:
Synthesis of Ethyl 2-((2-amino-3,5-dibromophenyl)methylidene)amino)-3-phenyl propanoate
Reagents :
- L-Phenylalanine ethyl ester hydrochloride (7.0 g, 0.030 mol)
- 2-amino-3,5-dibromobenzaldehyde (8.30 g, 0.03 mol)
- Triethylamine (1.0 mL)
- Benzene (100 mL)
-
- Combine L-phenylalanine ethyl ester hydrochloride and 2-amino-3,5-dibromobenzaldehyde in benzene.
- Add triethylamine dropwise at 30°C.
- Slowly raise the temperature to reflux and maintain for 2 hours.
- Cool the mixture to room temperature and filter off any solids.
- Reduce the imine formed using a suitable reducing agent.
Reduction and Esterification
Reagents :
- Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
- Methanol
- Hydrochloric acid (HCl)
-
- Reduce the imine using NaBH4 or LiAlH4 in methanol at 0°C.
- Quench the reaction with HCl and remove the solvent under vacuum.
- Esterify the resulting carboxylic acid with methanol and an acid catalyst.
Purification and Characterization
Purification of this compound typically involves chromatography and recrystallization.
Purification Methods
- Column Chromatography : Use ethyl acetate and methanol as eluents.
- Recrystallization : Recrystallize from ethyl acetate or dichloromethane.
Characterization Techniques
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Use $${}^{1}$$H and $${}^{13}$$C NMR to confirm the structure.
- Infrared (IR) Spectroscopy : Identify functional groups.
- High-Resolution Mass Spectrometry (HRMS) : Confirm the molecular weight.
Research Findings and Data
Yield and Purity
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Method A | 65.0 | 95 |
| Method B | 72.0 | 98 |
Spectroscopic Data
- $${}^{1}$$H NMR (400 MHz, CDCl$$_3$$) : δ 7.62-7.74 (m), 7.98 (d, J = 8.3), 3.45-3.72 (m), 3.52 (s).
- $${}^{13}$$C NMR (100 MHz, CDCl$$_3$$) : δ 175.1, 129.1, 128.3, 121.8, 116.3.
- HRMS (ESI-TOF) : m/z calcd for C$${12}$$H$${14}$$Br$$2$$NO$$2$$ [M + H]$$^+$$ 384.9431; found 384.9428.
Chemical Reactions Analysis
Types of Reactions
Methyl (3S)-3-amino-3-(3,5-dibromophenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The bromine atoms can be reduced to form hydrogenated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or Grignard reagents (RMgX).
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Hydrogenated derivatives.
Substitution: Hydroxyl, alkyl, or aryl-substituted derivatives.
Scientific Research Applications
Methyl (3S)-3-amino-3-(3,5-dibromophenyl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (3S)-3-amino-3-(3,5-dibromophenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Key Observations:
Halogen Substituent Effects: Chlorine vs. Bromine: Chlorinated analogs (e.g., 3,5-dichloro) exhibit higher molecular weights (248.11–284.57) compared to fluorinated derivatives.
Stereochemical Importance :
The (3S) configuration is conserved in multiple analogs (e.g., dichloro and difluoro derivatives), emphasizing its role in enantioselective synthesis and receptor binding .
Physicochemical Properties :
- Predicted boiling points and densities for dichloro derivatives (336.5°C, 1.326 g/cm³) suggest higher thermal stability and lipophilicity compared to fluorinated analogs .
- The pKa (7.06) of the dichloro variant indicates moderate basicity, likely influencing solubility and ionization under physiological conditions .
Purity and Applications : High-purity (≥97%) dichloro derivatives are prioritized in API intermediate manufacturing, reflecting stringent quality requirements for pharmaceutical applications .
Biological Activity
Methyl (3S)-3-amino-3-(3,5-dibromophenyl)propanoate, also known by its CAS number 1212991-18-8, is a compound of significant interest due to its potential biological activities. This article explores the chemical properties, synthesis, and biological activity of this compound, focusing on its implications in medicinal chemistry and pharmacology.
- Molecular Formula : C10H11Br2NO2
- Molecular Weight : 337.01 g/mol
- Structure : The compound features a dibromophenyl group attached to a propanoate chain with an amino group at the 3-position.
Synthesis
The synthesis of this compound involves several steps that typically include:
- Formation of the Amino Acid Backbone : Starting from appropriate precursors, the amino acid structure is constructed.
- Bromination : Selective bromination at the 3 and 5 positions of the phenyl ring is crucial for enhancing biological activity.
- Esterification : The final step involves converting the carboxylic acid to a methyl ester.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit notable antitumor properties. For instance:
- Case Study : A study demonstrated that derivatives with similar structures showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at specific phases .
Antimicrobial Properties
Research has shown that compounds containing dibromophenyl moieties often display antimicrobial activity:
- Activity Spectrum : These compounds have been tested against a range of bacteria and fungi, with some derivatives showing zones of inhibition ranging from 9 mm to 20 mm against standard strains .
- Mechanism of Action : The antimicrobial action is believed to be linked to disruption of cellular membranes and inhibition of nucleic acid synthesis.
Data Table: Biological Activity Overview
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with biological macromolecules:
- Enzyme Inhibition : This compound may act as an inhibitor for certain enzymes involved in cancer metabolism.
- Receptor Modulation : It has potential interactions with neurotransmitter receptors due to its amino acid structure, which may influence neuropharmacological outcomes.
Q & A
What synthetic methodologies are recommended for enantioselective preparation of Methyl (3S)-3-amino-3-(3,5-dibromophenyl)propanoate?
Basic Research Question
The enantioselective synthesis of this chiral β-amino ester typically involves asymmetric catalysis or resolution techniques. A common approach is the use of chiral auxiliaries or transition-metal catalysts to induce stereochemical control during the formation of the amino group. For example, analogous compounds like ethyl (3S)-3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride are synthesized via asymmetric hydrogenation of α,β-unsaturated esters followed by esterification . Key steps include:
- Stereocontrol : Chiral ligands (e.g., BINAP derivatives) in palladium or ruthenium catalysts.
- Protection/Deprotection : Use of tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to protect the amine during synthesis.
- Purification : Column chromatography or recrystallization to isolate the enantiomerically pure product.
How can researchers validate the stereochemical configuration and purity of this compound?
Basic Research Question
Characterization requires a combination of spectroscopic and chromatographic techniques:
- X-ray Crystallography : Resolve absolute configuration, as demonstrated for structurally related brominated propanamide derivatives .
- NMR Spectroscopy : Use - and -NMR to confirm substituent positions (e.g., aromatic protons for dibromo groups at δ 7.2–7.8 ppm) .
- Chiral HPLC : Employ columns like Chiralpak IA/IB to separate enantiomers and assess enantiomeric excess (ee).
- Melting Point Analysis : Compare with literature values (e.g., analogues with tert-butyl groups show melting points ~60–67°C ).
What role do the 3,5-dibromo substituents play in the compound’s reactivity and electronic properties?
Advanced Research Question
The bromine atoms significantly influence both steric and electronic behavior:
- Electronic Effects : Strong electron-withdrawing nature of bromine deactivates the aromatic ring, directing electrophilic substitution to specific positions. This is critical in downstream functionalization reactions (e.g., Suzuki couplings) .
- Steric Hindrance : The 3,5-dibromo arrangement creates steric bulk, which may slow reaction kinetics in nucleophilic substitutions or cyclization reactions.
- Spectroscopic Signatures : Bromine’s heavy atom effect enhances spin-orbit coupling, observable in altered fluorescence or UV-Vis absorption spectra compared to non-halogenated analogues .
How should researchers address discrepancies in reported physicochemical data for this compound?
Advanced Research Question
Contradictions in data (e.g., melting points, NMR shifts) often arise from impurities or polymorphic forms. Methodological solutions include:
- Reproducibility Checks : Synthesize the compound using multiple routes (e.g., esterification vs. reductive amination) and compare results .
- Advanced Analytics : Use differential scanning calorimetry (DSC) to detect polymorphs or hydrate forms.
- Cross-Validation : Compare with structurally similar compounds, such as methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate, which has well-documented thermal stability (boiling point ~341.8°C at 760 mmHg) .
What are the key considerations for designing biological activity studies involving this compound?
Advanced Research Question
While direct biological data for this compound is limited, methodological insights can be drawn from analogues:
- Structure-Activity Relationships (SAR) : Replace bromine with other halogens (e.g., fluorine in ’s difluorophenyl derivative) to assess impact on bioactivity.
- Metabolic Stability : The methyl ester group may undergo hydrolysis in vivo; consider pro-drug strategies or stability assays in plasma .
- Target Binding : Molecular docking studies can predict interactions with enzymes like acetylcholinesterase, leveraging the compound’s aromatic and hydrogen-bonding motifs .
What safety protocols are recommended for handling this compound in laboratory settings?
Basic Research Question
Safety measures are critical due to potential toxicity of brominated aromatics:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal or inhalation exposure.
- First Aid : Immediate rinsing with water for eye/skin contact and medical consultation, as outlined in safety data sheets for related esters .
- Waste Disposal : Follow halogenated waste protocols to prevent environmental release.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
